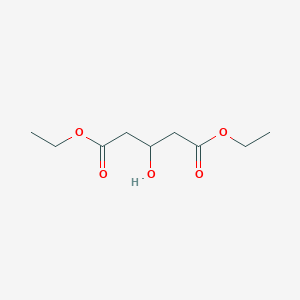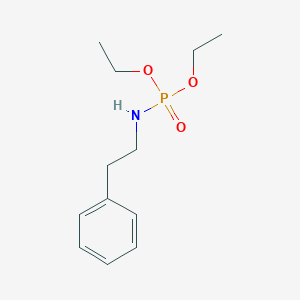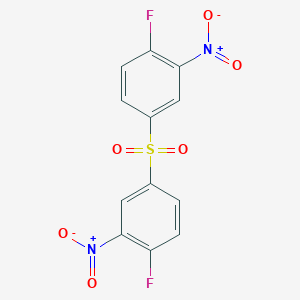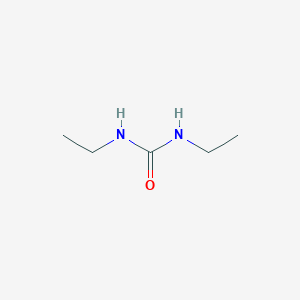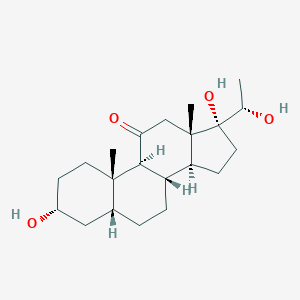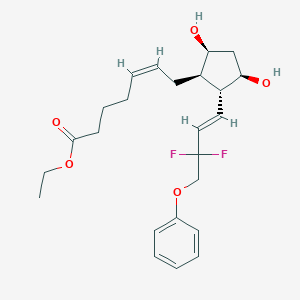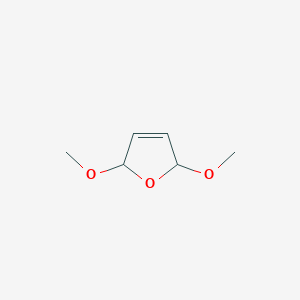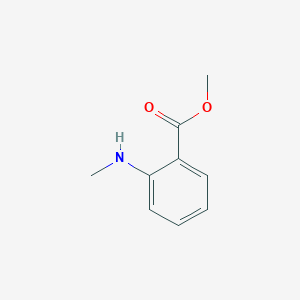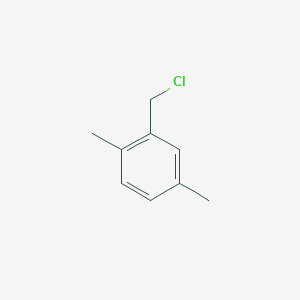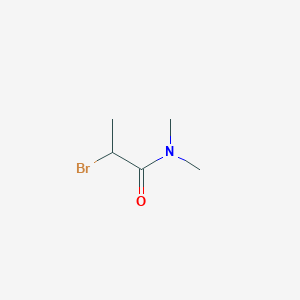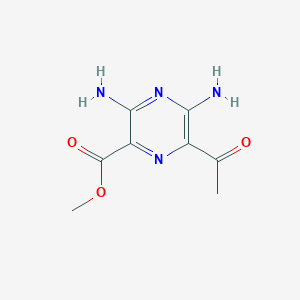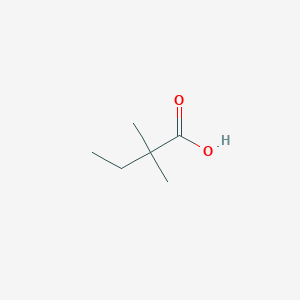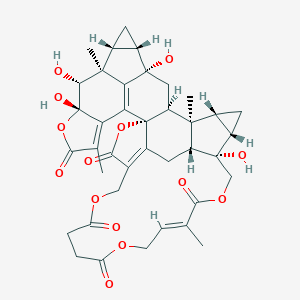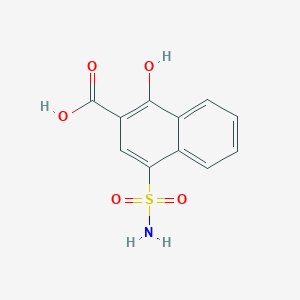
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid (AHNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AHNA is a derivative of naphthalene, and it has been found to possess a range of interesting properties that make it a valuable tool for research purposes.
Aplicaciones Científicas De Investigación
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to have a variety of scientific research applications. One of the most important applications of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is in the study of enzymes that are involved in the biosynthesis of folate. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a potent inhibitor of these enzymes, and it has been used to study their structure and function. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has also been used in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is based on its ability to inhibit the activity of enzymes that are involved in the biosynthesis of folate. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid binds to these enzymes and prevents them from carrying out their normal functions. This inhibition leads to a decrease in the production of folate, which is essential for the growth and survival of cells. The inhibition of folate biosynthesis is an important mechanism of action in the development of new drugs for the treatment of cancer and other diseases.
Efectos Bioquímicos Y Fisiológicos
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has a range of biochemical and physiological effects that make it a valuable tool for research purposes. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has also been shown to reduce the levels of homocysteine in the blood, which is a risk factor for cardiovascular disease. Additionally, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to have anti-inflammatory properties and to reduce the production of reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in the biosynthesis of folate, which makes it a valuable tool for studying these enzymes. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to the use of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid in lab experiments. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a toxic compound, and it must be handled with care to avoid exposure. Additionally, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has a short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several future directions for the study of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. One area of research is the development of new drugs based on the structure of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to be a potent inhibitor of enzymes involved in the biosynthesis of folate, and this inhibition has been shown to have therapeutic potential for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. Understanding how 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid interacts with enzymes involved in the biosynthesis of folate can provide insights into the development of new drugs for the treatment of these diseases. Finally, further research is needed to determine the safety and efficacy of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid in humans. Clinical trials are needed to evaluate the potential of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid as a therapeutic agent.
Conclusion
In conclusion, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a valuable tool for scientific research due to its potential applications in various fields. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to possess a range of interesting properties that make it a valuable tool for research purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has the potential to be a powerful tool for the development of new drugs for the treatment of cancer and other diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid can be synthesized through a multi-step process that involves the reaction of 2-naphthol with chlorosulfonic acid, followed by the addition of ammonia and sodium hydroxide. The resulting product is then treated with sodium nitrite and hydrochloric acid to yield 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. The synthesis of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propiedades
Número CAS |
64415-15-2 |
|---|---|
Nombre del producto |
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid |
Fórmula molecular |
C11H9NO5S |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
1-hydroxy-4-sulfamoylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c12-18(16,17)9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)(H2,12,16,17) |
Clave InChI |
OTDVKOVLSPJORY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)N |
Otros números CAS |
64415-15-2 |
Sinónimos |
NSC 122281 NSC-122281 NSC122281 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



